(6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone, also known as FPMP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of neuroscience. FPMP is a synthetic compound that acts as a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain.
Wirkmechanismus
(6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone acts as a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain by blocking the reuptake of dopamine into presynaptic neurons. This results in an increase in the concentration of dopamine in the synaptic cleft, which can lead to increased dopamine signaling in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone are primarily due to its ability to increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and attention. Increased dopamine signaling in the brain can lead to improved mood, increased motivation, and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone in lab experiments is its high potency and selectivity as a dopamine reuptake inhibitor. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using (6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone is its potential toxicity and side effects, which can be a concern when working with laboratory animals.
Zukünftige Richtungen
There are several future directions for research on (6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone. One direction is to investigate its potential applications in the treatment of various neurological disorders such as ADHD, Parkinson's disease, and depression. Another direction is to study its mechanism of action in more detail to better understand how it affects dopamine signaling in the brain. Additionally, further research is needed to determine the safety and potential side effects of (6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone, especially in human subjects.
Synthesemethoden
The synthesis of (6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone involves several steps that require the use of various reagents and solvents. The initial step involves the reaction of 3-fluoropyridine with 4-bromobenzaldehyde in the presence of a base to form 4-(3-fluoropyridin-4-yl)benzaldehyde. This intermediate is then reacted with 4-phenylpiperidine in the presence of a reducing agent to form (6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone. The final product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
(6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has been studied extensively in the field of neuroscience for its potential applications in the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and depression. (6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that plays a crucial role in regulating mood, motivation, and attention.
Eigenschaften
IUPAC Name |
(6-fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-16-7-6-15(12-19-16)17(21)20-10-8-14(9-11-20)13-4-2-1-3-5-13/h1-7,12,14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHFNFDVCMDZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.